molecular formula C7H4Cl2N4 B578481 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine CAS No. 1260860-26-1

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B578481
CAS No.: 1260860-26-1
M. Wt: 215.037
InChI Key: RNUCSZLRGJAHLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrazole ring at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the pyrazole ring displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrimidines with various functional groups replacing the chlorine atoms.
  • Oxidized or reduced derivatives of the original compound.
  • Cyclized heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM. These compounds demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazolyl-Pyrimidine Derivatives

CompoundCDK Inhibition Ki (µM)GI50 (μM)Selectivity
150.0050.127High
140.0070.158Moderate

Antimicrobial Properties

The pyrazolo-pyrimidine scaffold has been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The mechanism often involves inhibition of specific enzymes or pathways critical for microbial survival .

Neuroprotective Effects

Emerging evidence suggests that compounds based on this scaffold may also possess neuroprotective properties. Studies have indicated that they can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could potentially lead to improved cognitive function and memory retention in affected individuals .

Synthesis and Green Chemistry Approaches

The synthesis of this compound and its derivatives has been enhanced through green chemistry methodologies, which aim to reduce waste and improve efficiency in chemical processes. Techniques such as one-pot reactions and solvent-free synthesis have been developed to facilitate the production of these bioactive compounds .

Case Study 1: CDK2 Inhibitors for Cancer Treatment

A study focused on synthesizing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated their effectiveness as CDK2 inhibitors in ovarian cancer models. The most potent compound showed an ability to arrest cell cycle progression and induce apoptosis, highlighting its therapeutic potential in oncology .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of various pyrazolo-pyrimidine derivatives against resistant strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, paving the way for new antibiotic agents .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Lacks the pyrazole ring but shares the pyrimidine core with chlorine substitutions.

    5-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the chlorine atoms.

    2,4-Dichloro-5-(1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs) and its antiproliferative properties against various cancer cell lines. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including structure-activity relationships (SAR), mechanistic insights, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with dichlorine and a pyrazole moiety. The synthesis typically involves the reaction of 2,4-dichloropyrimidine derivatives with pyrazole under specific conditions to yield the desired product. The structural characteristics are crucial for its biological activity, influencing how it interacts with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potent inhibitory effects on CDK2, a critical enzyme in cell cycle regulation. For instance, a derivative of this compound exhibited an inhibition constant (KiK_i) of 0.005 µM against CDK2, demonstrating high selectivity over other CDKs tested. This selectivity is vital for minimizing side effects in potential therapeutic applications.

Table 1: Inhibition Constants and Antiproliferative Activity

CompoundKiK_i (µM)GI50 (µM)Cell Line Tested
This compound0.0050.127–0.560Various cancer cell lines
Related Derivative0.0907.350A2780

Mechanistic studies revealed that this compound induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases. Such mechanisms are crucial for understanding how these compounds can be developed into effective anticancer agents.

Antiplasmodial Activity

In addition to its anticancer properties, some derivatives have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound's direct activity against this parasite is limited, related compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the survival of the parasite.

Table 2: Antiplasmodial Activity of Related Compounds

CompoundKiK_i (nM)IC50 (µM)
Compound A1.3–2430.4–28
Compound B13–2083.7–54

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole and pyrimidine rings significantly impact biological activity. For example, methylation or substitution at specific positions often results in decreased inhibitory activity against CDK2 and reduced antiproliferative effects. This highlights the importance of precise structural configurations for optimizing efficacy.

Figure 1: Structural Modifications Impacting Activity

SAR Analysis (Note: Replace with actual image URL if available)

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo and in vitro:

  • Ovarian Cancer Study : A study demonstrated that treatment with a pyrazole-substituted pyrimidine led to significant tumor regression in mouse models.
  • Cell Line Testing : Various cancer cell lines were treated with different concentrations of the compound, showing a dose-dependent response in growth inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine, and how can regioselectivity be controlled?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrazole and 2,4-dichloro-5-(trifluoromethyl)pyrimidine. For example, in a dimethylacetamide (DMA) solvent system with potassium carbonate as a base, pyrazole reacts with the dichloropyrimidine derivative at room temperature. The reaction yields two structural isomers (positional isomers at C2 and C4), which are separable via flash chromatography (0–40% EtOAc/heptane gradient) . Regioselectivity is influenced by steric and electronic factors: the trifluoromethyl group at C5 sterically hinders substitution at adjacent positions, favoring pyrazole attachment at C3. Confirmation of regiochemistry requires X-ray crystallography or advanced NMR analysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Essential for resolving positional isomerism and confirming molecular planarity. For instance, bond angle distortions in the pyrimidine ring (e.g., C4–C5–C8 = 127.1° vs. C6–C5–C8 = 117.5°) arise from steric repulsion between the CF₃ group and pyrazolyl substituent .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish isomers via chemical shifts of pyrazole protons and pyrimidine carbons.
  • IR and UV-Vis : Used to track reaction progress (e.g., disappearance of starting material signals) .

Q. How are reaction intermediates and byproducts managed during synthesis?

Byproducts like 2,4-di(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine may form if excess pyrazole is used. Monitoring via TLC (20% EtOAc/heptane) and optimizing stoichiometry (e.g., limiting pyrazole equivalents) minimizes over-substitution. Flash chromatography effectively isolates the target compound from unreacted starting materials and byproducts .

Advanced Research Questions

Q. What challenges arise in the structural elucidation of pyrazolylpyrimidine derivatives, and how are they addressed?

Positional isomerism (e.g., C2 vs. C4 substitution) creates ambiguity in spectral interpretation. Solutions include:

  • X-ray diffraction : Provides unambiguous assignment of substitution patterns. For example, the title compound’s planar geometry (excluding F atoms) and bond angle distortions confirm C4 substitution .
  • DFT calculations : Predict electronic environments to correlate with experimental NMR/IR data .
  • Comparative analysis : Contrast spectroscopic data with known analogs (e.g., pyrazolo[3,4-d]pyrimidines) .

Q. How can this compound serve as a precursor in coordination chemistry or materials science?

The pyrimidine and pyrazole moieties act as bifunctional ligands for transition metals. For example:

  • Ruthenium complexes : [(η⁶-C₆H₆)Ru(bppm)Cl]PF₆ (bppm = bis-pyrazolylpyrimidine) exhibit metal-to-ligand charge transfer (MLCT) bands in visible spectra, relevant for photocatalysis .
  • Iridium/Rhodium complexes : Used in OLEDs or anticancer agents due to tunable electronic properties .
    Synthesis involves refluxing the ligand with metal precursors (e.g., [Cp*M(μ-Cl)Cl]₂) in ethanol, followed by anion exchange to isolate hexafluorophosphate salts .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing Cl with morpholine or coumarin groups) enhances target affinity. For example, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine derivatives show cytoprotective antiulcer activity in rodent models .
  • Docking studies : Predict interactions with biological targets (e.g., TRK kinase inhibitors for cancer therapy) .
  • In vitro assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity against off-target enzymes .

Q. How are computational methods integrated to predict reactivity or stability?

  • Molecular dynamics (MD) simulations : Assess solvation effects and stability under physiological conditions.
  • ADMET prediction : Tools like ACD/Labs Percepta estimate logP, solubility, and metabolic pathways to prioritize analogs .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for further functionalization .

Q. What experimental protocols resolve contradictions in reported synthetic yields or isomer ratios?

Discrepancies may arise from solvent polarity, temperature, or base strength. For example:

  • Solvent screening : DMA vs. DMF alters reaction kinetics and isomer distribution.
  • Base optimization : Switching from K₂CO₃ to Cs₂CO₃ may enhance nucleophilicity and regioselectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C2-substituted isomers), while prolonged heating shifts equilibrium toward thermodynamically stable C4 isomers .

Q. Methodological Considerations

  • Chromatography : Use silica gel with heptane/EtOAc gradients for isomer separation .
  • Crystallization : Grow X-ray-quality crystals via slow evaporation of DCM/heptane mixtures .
  • Spectroscopic validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

Properties

IUPAC Name

2,4-dichloro-5-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677505
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-26-1
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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